

Application Note: Protocol for NFAT Reporter Assay with Sor-C13

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Compound of Interest

Compound Name: Sor-c13

Cat. No.: B610925

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Audience: Researchers, scientists, and drug development professionals.

Introduction

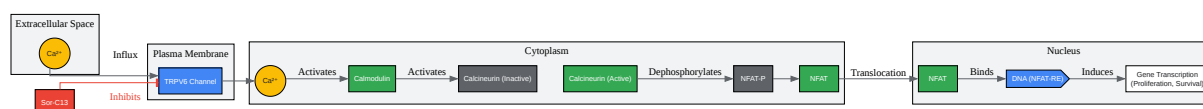
The Nuclear Factor of Activated T-cells (NFAT) signaling pathway is a crucial regulator of cellular processes, including immune responses, cell proliferation, and differentiation.[1][2] Deregulation of this pathway has been implicated in the progression of various diseases, including cancer.[3][4] The activation of NFAT is primarily controlled by intracellular calcium levels. An increase in cytoplasmic calcium activates the phosphatase calcineurin, which dephosphorylates NFAT, leading to its translocation into the nucleus where it activates target gene transcription.[3][5]

Sor-C13 is a novel synthetic peptide that acts as a potent and selective inhibitor of the Transient Receptor Potential Vanilloid 6 (TRPV6) calcium channel.[6][7][8] In many epithelial cancers, such as ovarian, pancreatic, and breast cancer, the TRPV6 channel is overexpressed, leading to a sustained increase in intracellular calcium.[6][9] This elevated calcium level constitutively activates the calcineurin-NFAT signaling pathway, promoting cancer cell proliferation and survival.[9][10] **Sor-C13** blocks this initial calcium influx through TRPV6, thereby inhibiting the downstream activation of the NFAT transcription complex.[6][10]

This application note provides a detailed protocol for quantifying the inhibitory effect of **Sor-C13** on the NFAT signaling pathway using a cell-based luciferase reporter assay. This assay serves as a robust method to determine the potency of **Sor-C13** and similar compounds that target the TRPV6-NFAT axis.

The TRPV6-Calcineurin-NFAT Signaling Pathway

The following diagram illustrates the signaling cascade leading to NFAT activation and the point of inhibition by **Sor-C13**. In cancer cells overexpressing TRPV6, the channel facilitates a continuous influx of extracellular Ca^{2+} . This activates calmodulin and, subsequently, the phosphatase calcineurin. Calcineurin then dephosphorylates cytoplasmic NFAT, exposing a nuclear localization signal. The dephosphorylated NFAT translocates to the nucleus, where it binds to response elements in gene promoters, driving the transcription of genes involved in cell proliferation and survival. **Sor-C13** specifically blocks the TRPV6 channel, preventing the initial Ca^{2+} influx and thus inhibiting the entire downstream signaling cascade.[3][5][6][10]



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Caption: The TRPV6-Calcineurin-NFAT signaling pathway and inhibition by **Sor-C13**.

Materials and Equipment

Reagents

- Cell Line: NFAT Reporter-Jurkat cells (e.g., BPS Bioscience, #6042) or a relevant cancer cell line (e.g., T-47D, SKOV-3) stably transfected with an NFAT-Luciferase reporter plasmid.[10][11]
- **Sor-C13**: Soricimed Biopharma or other commercial supplier. Prepare a concentrated stock solution in a suitable solvent (e.g., sterile water or DMSO).
- Cell Culture Medium: As recommended by the cell line supplier (e.g., RPMI-1640 or DMEM).
- Fetal Bovine Serum (FBS): Heat-inactivated.

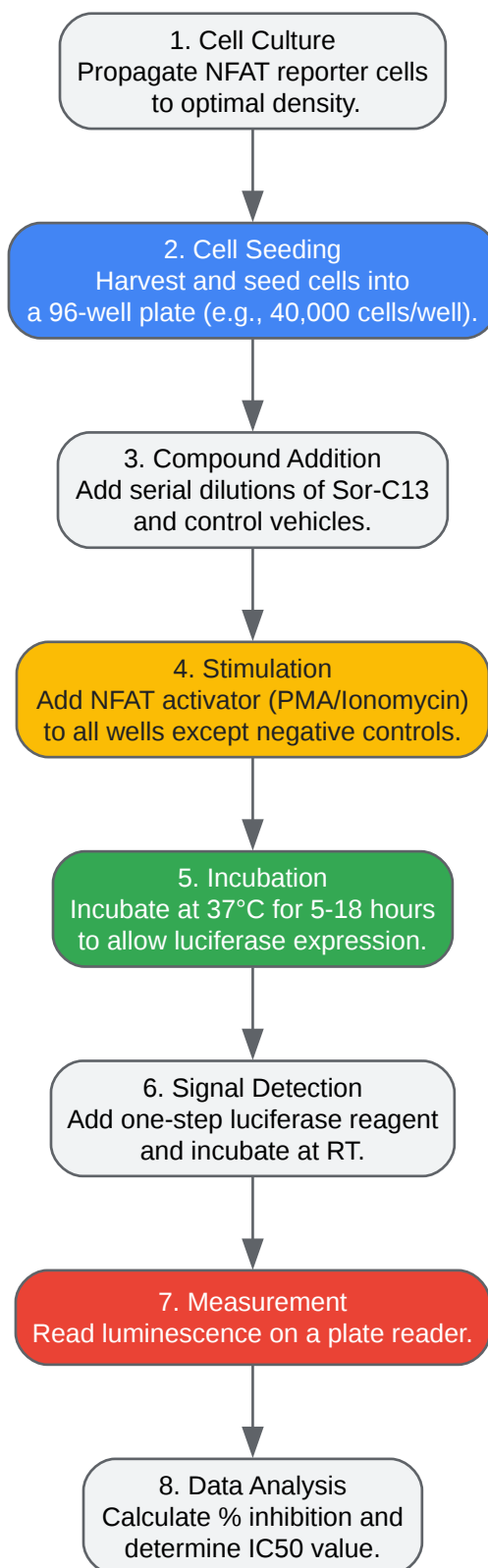
- Penicillin-Streptomycin Solution.
- Assay Medium: Cell culture medium, potentially with reduced serum (e.g., 0.5% FBS).
- NFAT Activators (Positive Controls): Phorbol 12-myristate 13-acetate (PMA) and Ionomycin. [\[11\]](#)[\[12\]](#)
- Vehicle Control: Same solvent used for **Sor-C13** and activators (e.g., DMSO, final concentration $\leq 0.5\%$).[\[11\]](#)
- Luciferase Assay System: A one-step reagent that combines cell lysis buffer and luciferase substrate (e.g., ONE-Step™ Luciferase Assay System, BPS Bioscience, #60690).[\[11\]](#)
- Sterile PBS.

Equipment

- Sterile 96-well solid white opaque tissue culture plates.
- Luminometer capable of reading 96-well plates.
- Humidified CO₂ incubator (37°C, 5% CO₂).
- Laminar flow hood.
- Multichannel and single-channel pipettes.
- Sterile pipette tips and reagent reservoirs.
- Centrifuge.
- Hemocytometer or automated cell counter.

Experimental Workflow

The workflow involves preparing the cells, treating them with **Sor-C13** and an NFAT activator, incubating to allow for reporter gene expression, and finally, measuring the luminescent signal.



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Caption: Step-by-step workflow for the **Sor-C13** NFAT reporter assay.

Detailed Experimental Protocol

This protocol is optimized for a 96-well plate format.

Cell Preparation

- Culture the NFAT reporter cells according to the supplier's instructions until they reach 80-90% confluency.
- On the day of the assay, harvest the cells and perform a cell count to determine viability and concentration.
- Resuspend the cells in fresh, pre-warmed assay medium to a final density of 4×10^5 cells/mL (this will yield 40,000 cells per 100 μ L).[\[11\]](#)[\[12\]](#)

Assay Procedure

- Cell Seeding: Add 100 μ L of the cell suspension to each well of a 96-well solid white plate.
- Plate Layout: Design the plate to include cell-free background wells, unstimulated cells (negative control), stimulated cells with vehicle (positive control), and cells treated with a titration of **Sor-C13**.
- Compound Preparation: Prepare serial dilutions of **Sor-C13** in assay medium at 2X the final desired concentration.
- Compound Addition: Add 50 μ L of the **Sor-C13** dilutions or vehicle to the appropriate wells.
- Pre-incubation (Optional): Incubate the plate for 30-60 minutes at 37°C to allow for compound uptake.
- Stimulation: Prepare a 4X stock of the NFAT activator (e.g., 8 μ M Ionomycin and 120 nM PMA for a 1X final concentration of 2 μ M and 30 nM, respectively).[\[11\]](#) Add 50 μ L of this activator solution to all wells except the unstimulated negative control wells. To the negative control wells, add 50 μ L of assay medium.
- Final Volume: The final volume in each well should be 200 μ L.

- Incubation: Incubate the plate for 5-6 hours in a humidified incubator at 37°C with 5% CO₂. [11] Incubation time may need to be optimized depending on the cell line (some protocols suggest up to 18 hours).[12]
- Luminescence Measurement: a. Remove the plate from the incubator and allow it to equilibrate to room temperature for 10-15 minutes. b. Prepare the one-step luciferase assay reagent according to the manufacturer's instructions. c. Add 100 µL of the luciferase reagent to each well.[11] d. Incubate the plate for 15-30 minutes at room temperature, protected from light, to ensure complete cell lysis and signal stabilization.[11] e. Measure the luminescence using a microplate luminometer.

Data Presentation and Analysis

Data Analysis

- Background Subtraction: Calculate the average luminescence from the cell-free wells and subtract this value from all other readings.
- Determine Percent Inhibition: Normalize the data by defining the signal from the unstimulated cells (negative control) as 100% inhibition and the signal from the stimulated cells with vehicle (positive control) as 0% inhibition. Use the following formula: % Inhibition = $100 \times [1 - (\text{Signal_SorC13} - \text{Signal_Negative}) / (\text{Signal_Positive} - \text{Signal_Negative})]$
- IC₅₀ Calculation: Plot the % Inhibition against the logarithmic concentration of **Sor-C13**. Use a non-linear regression analysis (four-parameter logistic fit) to determine the IC₅₀ value, which is the concentration of **Sor-C13** that produces 50% inhibition of the NFAT activation signal.

Summary of Quantitative Data

The following table summarizes the known inhibitory concentration of **Sor-C13** against its direct target, TRPV6, and provides a template for the results expected from this NFAT reporter assay protocol. A study has confirmed that **Sor-C13** significantly inhibits NFAT activation, and this protocol allows for the quantification of that effect.[10]

Compound	Target	Assay Type	Known IC ₅₀ / EC ₅₀	Expected Outcome of NFAT Assay	Reference(s)
Sor-C13	TRPV6	Calcium Influx Inhibition	14 nM	Dose-dependent inhibition of NFAT-driven luciferase expression.	[8][9]
PMA / Ionomycin	PKC / Ca ²⁺ Ionophore	NFAT Reporter Assay	N/A (Used as Activator)	Strong induction of NFAT-driven luciferase expression.	[11]

Conclusion

This application note provides a comprehensive protocol for using an NFAT luciferase reporter assay to measure the inhibitory activity of **Sor-C13**. By blocking the TRPV6 calcium channel, **Sor-C13** effectively downregulates the calcineurin-NFAT signaling pathway, a key driver of proliferation in certain cancers.[6][10] This assay is a valuable tool for researchers in oncology and drug development to quantify the mechanism-based efficacy of TRPV6 inhibitors and to screen for novel compounds targeting this oncogenic pathway.

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